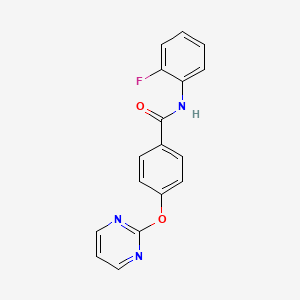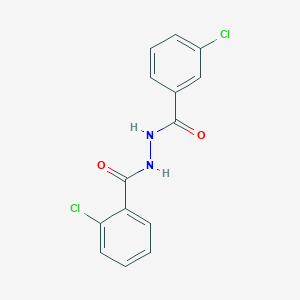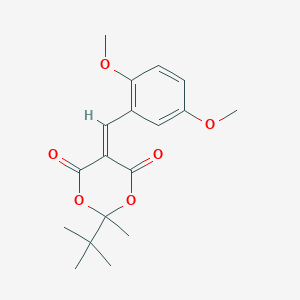
N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide derivatives involves complex chemical reactions. For instance, compounds similar to N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been synthesized through various methods, including the 1,3-dipolar cycloaddition reaction of mesoionic munchnone with N1,3-diphenyl-2-propynamide leading to N-benzyl pyrrole, followed by N-debenzylation using sodium in liquid ammonia as key steps (Pandey & Rao, 2004).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, is characterized by X-ray crystallography, revealing the crystal packing and molecular conformation. For instance, the synthesis and XRD characterization of related fluorophenyl benzamide isomers have been extensively studied, showing variations in molecular packing due to N-H⋅⋅⋅O hydrogen bonds and weak C-H⋅⋅⋅F interactions (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide participates in various chemical reactions, illustrating its reactivity and potential for functional modifications. The presence of fluorine atoms and pyrimidinyl groups in the molecule can influence its chemical behavior, including nucleophilic substitution reactions that are critical for creating heterocyclic compounds (Meiresonne et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. For example, the crystalline structure of related compounds can show different forms of polymorphism, which is essential for understanding their stability and solubility (Chopra & Row, 2008).
Applications De Recherche Scientifique
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis through histone acetylation and p21 (cip/waf1) protein expression (Zhou et al., 2008). Such inhibitors play a crucial role in epigenetic therapies by modulating gene expression, offering a pathway to treat various cancers.
Alzheimer's Disease Research
In Alzheimer's disease research, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecule sharing functional groups with N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, was utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, combined with positron emission tomography (PET), has facilitated the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, showing significant decreases in receptor densities correlating with the progression of clinical symptoms (Kepe et al., 2006).
Synthetic Chemistry Applications
In synthetic chemistry, the compound's structural motif is utilized in the development of novel synthetic routes and materials. For example, dimorphic forms in a non-centrosymmetric environment from a prochiral molecule like 4-Fluoro-N-(2-fluorophenyl) benzamide exhibit different morphologies and crystallization behaviors due to strong N-H·O hydrogen bonds and weak C-H·F interactions. This understanding aids in the design of materials with specific crystalline properties (Chopra & Row, 2005).
Development of Imaging Agents
Furthermore, derivatives of N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been explored for their potential as imaging agents in PET scans. For instance, fluoroethoxy and fluoropropoxy substituted compounds demonstrated high in vitro affinity for peripheral benzodiazepine receptors (PBRs), suggesting their utility in imaging neurodegenerative disorders (Fookes et al., 2008).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-14-4-1-2-5-15(14)21-16(22)12-6-8-13(9-7-12)23-17-19-10-3-11-20-17/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCCIRGNCGTOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)
